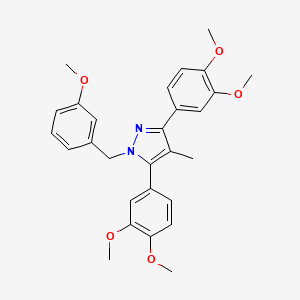
3,5-bis(3,4-dimethoxyphenyl)-1-(3-methoxybenzyl)-4-methyl-1H-pyrazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,5-bis(3,4-dimethoxyphenyl)-1-(3-methoxybenzyl)-4-methyl-1H-pyrazole: is a synthetic organic compound characterized by its complex molecular structure. This compound belongs to the pyrazole family, which is known for its diverse range of biological activities and applications in various fields such as medicinal chemistry, materials science, and organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-bis(3,4-dimethoxyphenyl)-1-(3-methoxybenzyl)-4-methyl-1H-pyrazole typically involves multi-step organic reactions. The process begins with the preparation of the key intermediates, which are then subjected to cyclization reactions to form the pyrazole ring. Common reagents used in these reactions include hydrazines, aldehydes, and ketones. The reaction conditions often require controlled temperatures, specific solvents, and catalysts to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the desired production volume, cost efficiency, and environmental considerations. Optimization of reaction conditions, purification techniques, and waste management are crucial aspects of industrial production.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can be employed to modify specific functional groups within the molecule.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Reagents like halogens, acids, and bases are employed under controlled conditions to achieve desired substitutions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction can produce alcohols or amines
Scientific Research Applications
Chemistry
In chemistry, 3,5-bis(3,4-dimethoxyphenyl)-1-(3-methoxybenzyl)-4-methyl-1H-pyrazole is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.
Biology
The compound has shown potential in biological research, particularly in the study of enzyme inhibition and receptor binding. Its interactions with biological macromolecules can provide insights into cellular processes and disease mechanisms.
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific diseases, such as cancer, inflammation, and neurological disorders.
Industry
In the industrial sector, the compound’s properties make it suitable for applications in materials science, such as the development of polymers, coatings, and electronic materials. Its stability and reactivity are advantageous in various manufacturing processes.
Mechanism of Action
The mechanism of action of 3,5-bis(3,4-dimethoxyphenyl)-1-(3-methoxybenzyl)-4-methyl-1H-pyrazole involves its interaction with specific molecular targets, such as enzymes, receptors, and ion channels. These interactions can modulate biological pathways, leading to various physiological effects. The compound’s structure allows it to fit into binding sites, altering the activity of target molecules and influencing cellular functions.
Comparison with Similar Compounds
Similar Compounds
- 3,5-bis(3,4-dimethoxyphenyl)-4-methyl-1H-pyrazole
- 1-(3-methoxybenzyl)-4-methyl-1H-pyrazole
- 3,5-bis(3,4-dimethoxyphenyl)-1H-pyrazole
Uniqueness
Compared to similar compounds, 3,5-bis(3,4-dimethoxyphenyl)-1-(3-methoxybenzyl)-4-methyl-1H-pyrazole stands out due to its unique combination of functional groups This combination enhances its reactivity and allows for a broader range of chemical modifications
Properties
Molecular Formula |
C28H30N2O5 |
|---|---|
Molecular Weight |
474.5 g/mol |
IUPAC Name |
3,5-bis(3,4-dimethoxyphenyl)-1-[(3-methoxyphenyl)methyl]-4-methylpyrazole |
InChI |
InChI=1S/C28H30N2O5/c1-18-27(20-10-12-23(32-3)25(15-20)34-5)29-30(17-19-8-7-9-22(14-19)31-2)28(18)21-11-13-24(33-4)26(16-21)35-6/h7-16H,17H2,1-6H3 |
InChI Key |
SWOYDNSYCCAHAH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N(N=C1C2=CC(=C(C=C2)OC)OC)CC3=CC(=CC=C3)OC)C4=CC(=C(C=C4)OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-{[5-(1H-benzotriazol-1-ylmethyl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(3-hydroxyphenyl)methylidene]acetohydrazide](/img/structure/B10915186.png)
![Methyl 5-(4-chlorophenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B10915189.png)
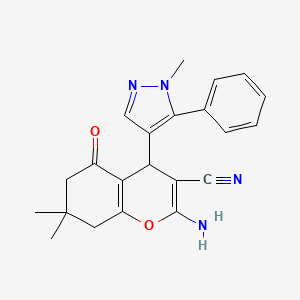
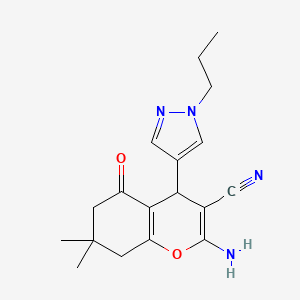
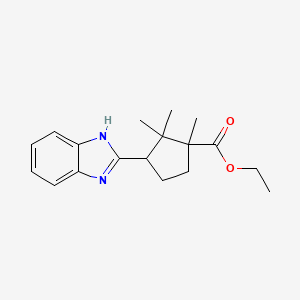
![(2E)-3-{3-[(2,3-dimethylphenoxy)methyl]-4-methoxyphenyl}-1-(4-hydroxyphenyl)prop-2-en-1-one](/img/structure/B10915226.png)
![N-[(4-carboxy-1-methyl-1H-pyrazol-5-yl)carbonyl]tryptophan](/img/structure/B10915227.png)
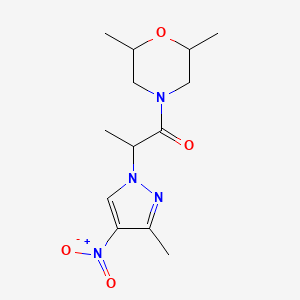
![2-{[(4-chloro-1H-pyrazol-1-yl)methyl]sulfinyl}acetohydrazide](/img/structure/B10915232.png)
![6-cyclopropyl-3-methyl-N-[1-(1-methyl-1H-pyrazol-3-yl)ethyl]-1-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B10915234.png)
![6-cyclopropyl-1,3-dimethyl-N-{4-[2-(morpholin-4-yl)ethoxy]phenyl}-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B10915238.png)
![(2E)-2-cyano-N-{4-[(2,6-dimethylphenyl)sulfamoyl]phenyl}-3-(pyridin-3-yl)prop-2-enamide](/img/structure/B10915239.png)
![N-ethyl-6-(4-methoxyphenyl)-3-methyl-N-phenyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B10915240.png)
![4-(difluoromethyl)-6-(1-ethyl-5-methyl-1H-pyrazol-4-yl)-N-[2-methyl-3-(3-methyl-1H-pyrazol-1-yl)propyl]pyrimidin-2-amine](/img/structure/B10915242.png)
